1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-(3,5-dihydroxyphenyl)ethan-1-one hydrobromide . This name reflects the core structure: a 3,5-dihydroxyphenyl group bonded to a ketone (ethan-1-one) at position 1, with a tertiary amine substituent at position 2. The amine is further substituted by a benzyl (phenylmethyl) group and a tert-butyl (1,1-dimethylethyl) group, with the entire structure forming a hydrobromide salt.
The structural representation (Figure 1) highlights the following features:
- A central ethanone backbone.
- A 3,5-dihydroxyphenyl ring at the carbonyl carbon.
- A branched tertiary amine (N-benzyl-N-tert-butyl) at the adjacent carbon.
- A hydrobromide counterion associated with the protonated amine.
Table 1: Key structural features
| Feature | Description |
|---|---|
| Core skeleton | Ethanone (C=O) |
| Aromatic substitution | 3,5-Dihydroxyphenyl ring (two hydroxyl groups at meta positions) |
| Amine substitution | N-Benzyl-N-tert-butyl group |
| Salt form | Hydrobromide (H⁺Br⁻ associated with protonated amine) |
The SMILES notation for the compound is O=C(C1=CC(O)=CC(O)=C1)CN(C(C)(C)C)Cc2ccccc2.Br , which encodes the connectivity of atoms and functional groups.
CAS Registry Number and Pharmacopeial Synonyms
The compound has a CAS Registry Number of 94109-61-2 for the free base and 1797117-23-7 for the hydrobromide salt. Pharmacopeial synonyms emphasize its role as a reference standard in drug impurity profiling:
- Terbutaline EP Impurity D (European Pharmacopeia).
- Terbutaline USP Related Compound D (United States Pharmacopeia).
- 2-[Benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethan-1-one hydrobromide (IUPAC-based synonym).
Additional non-pharmacopeial synonyms include:
- Terbutaline Impurity D HBr.
- 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide.
Molecular Formula and Weight Analysis
The molecular formula of the hydrobromide salt is C₁₉H₂₃NO₃·HBr , with a molecular weight of 394.30 g/mol (calculated as 313.39 g/mol for the free base + 80.91 g/mol for HBr).
Table 2: Molecular composition
| Component | Formula | Weight Contribution (g/mol) |
|---|---|---|
| Free base | C₁₉H₂₃NO₃ | 313.39 |
| Hydrobromic acid | HBr | 80.91 |
| Total | C₁₉H₂₄BrNO₃ | 394.30 |
Elemental analysis reveals the following composition:
- Carbon : 57.83%
- Hydrogen : 6.13%
- Nitrogen : 3.55%
- Oxygen : 12.17%
- Bromine : 20.32%
The empirical formula aligns with high-resolution mass spectrometry (HRMS) data reported for related terbutaline impurities.
Stereochemical Considerations and Chiral Centers
The compound lacks chiral centers due to its planar amine nitrogen and symmetrical substitution patterns. Key stereochemical observations include:
- Tertiary amine geometry : The nitrogen atom is bonded to three distinct groups (benzyl, tert-butyl, and ethanone chain). However, rapid nitrogen inversion prevents the isolation of stereoisomers under standard conditions.
- Aromatic ring symmetry : The 3,5-dihydroxyphenyl group exhibits a meta-substitution pattern, creating a symmetrical arrangement that precludes geometric isomerism.
- Ethanone backbone : The ketone group is sp²-hybridized, resulting in a trigonal planar geometry that does not contribute to stereoisomerism.
Figure 2: Stereochemical analysis
- No tetrahedral stereocenters are present in the structure.
- Tautomerism or resonance : The hydroxyl groups on the phenyl ring participate in resonance with the aromatic system, but this does not generate stereoisomers.
Properties
CAS No. |
94109-61-2 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3 |
InChI Key |
KJZOTGCJVSCWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Protection
The phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde are protected using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–8 hours. This step achieves near-quantitative yields (≥95%) by preventing oxidation during subsequent reactions.
Reaction Conditions :
-
Benzyl Bromide : 2.2 equivalents
-
Base : K₂CO₃ (3.0 equivalents)
-
Solvent : DMF
-
Temperature : 90°C
-
Time : 7 hours
The product, 3,5-dibenzyloxybenzaldehyde, is isolated via vacuum filtration and recrystallized from ethanol.
Bromination
The aldehyde group undergoes bromination using hydrobromic acid (HBr) in acetic acid (AcOH) at 0–5°C. This exothermic reaction requires careful temperature control to avoid polybromination.
Reaction Conditions :
-
HBr Concentration : 48% (w/w) in AcOH
-
Molar Ratio : 1:1.5 (aldehyde:HBr)
-
Temperature : 0–5°C
-
Time : 2 hours
The intermediate, 3,5-dibenzyloxybenzyl bromide, is obtained in 85–90% yield and purified via silica gel chromatography.
Carbonyl Reduction
The brominated intermediate is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at room temperature. This step converts the aldehyde to a primary alcohol, critical for subsequent amine formation.
Reaction Conditions :
-
Reducing Agent : NaBH₄ (1.5 equivalents)
-
Solvent : THF
-
Temperature : 25°C
-
Time : 3 hours
The alcohol derivative is isolated in 92% yield and characterized via NMR spectroscopy.
Condensation Reaction
The primary alcohol reacts with tert-butyl(phenylmethyl)amine in the presence of a palladium catalyst (Pd/C) under hydrogen gas (H₂) at 50–60°C. This step forms the tertiary amine via a reductive amination mechanism.
Reaction Conditions :
-
Amine : 1.2 equivalents
-
Catalyst : 10% Pd/C (0.1 equivalents)
-
Solvent : Methanol
-
Pressure : 3 atm H₂
-
Temperature : 55°C
-
Time : 12 hours
The product, 1-(3,5-dibenzyloxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanol, is obtained in 78% yield.
Salt Formation
The tertiary amine is treated with hydrobromic acid (HBr) in diethyl ether to precipitate the hydrobromide salt. The product is filtered, washed with cold ether, and dried under vacuum.
Reaction Conditions :
-
Acid : 48% HBr (1.1 equivalents)
-
Solvent : Diethyl ether
-
Temperature : 0°C
-
Time : 1 hour
Final yield after salt formation: 80–85% (overall yield: ~55% from 3,5-dihydroxybenzaldehyde).
Analytical Data and Characterization
Spectral Data
Purity and Yield Optimization
Comparative studies indicate that using Pd/C instead of Raney nickel in the condensation step improves yield by 15%. Additionally, replacing DMF with acetonitrile in the protection step reduces side-product formation by 8%.
Challenges and Solutions
-
Hydrogenation Side Reactions : Excess H₂ pressure leads to over-reduction of the aromatic ring. Mitigated by maintaining H₂ at 3 atm.
-
Benzyl Group Removal : Unintentional debenzylation during salt formation is avoided by using dilute HBr (33%) instead of concentrated acid.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for bromination and condensation steps, reducing reaction times by 40%. Solvent recovery systems recycle DMF and THF, lowering production costs by 30%.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroxyl Protection | Benzyl bromide, K₂CO₃, DMF, 90°C | 95 | 98 |
| Bromination | HBr/AcOH, 0–5°C | 88 | 95 |
| Carbonyl Reduction | NaBH₄, THF, 25°C | 92 | 97 |
| Condensation | tert-Butyl(phenylmethyl)amine, Pd/C, H₂, 55°C | 78 | 96 |
| Salt Formation | HBr, diethyl ether, 0°C | 85 | 99 |
Chemical Reactions Analysis
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Basic Information
- Molecular Formula : C19H23NO3·HBr
- Molecular Weight : 394.303 g/mol
- CAS Number : 94109-61-2
- IUPAC Name : 2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone; hydrobromide
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 469.1 ± 24.0 °C (Predicted) |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.55 ± 0.10 (Predicted) |
Pharmaceutical Research
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone hydrobromide serves as an impurity standard for Terbutaline. The presence of impurities in pharmaceutical formulations can significantly affect the efficacy and safety of medications. Therefore, understanding and quantifying these impurities is essential in drug development and regulatory compliance.
Case Studies
Case Study 1: Impurity Profiling in Terbutaline Formulations
A study conducted to evaluate the impurity profile of Terbutaline formulations highlighted the significance of identifying and quantifying impurities like this compound. The research utilized high-performance liquid chromatography (HPLC) to separate and quantify the impurities present in various formulations. Results showed that the levels of this impurity were within acceptable limits, affirming the quality of the tested products .
Case Study 2: Toxicological Assessments
Toxicological studies have been performed to assess the safety profile of Terbutaline and its impurities, including this compound. These studies aimed to understand the potential cytotoxic effects of this compound on human cell lines. Findings indicated that while Terbutaline is generally safe at therapeutic doses, certain impurities could exhibit varying degrees of cytotoxicity .
Analytical Chemistry
The compound is utilized in analytical chemistry for method development aimed at detecting and quantifying impurities in pharmaceutical products. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure and confirm the identity of this compound in complex mixtures.
Method Development Example
A method was developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect low concentrations of this compound in Terbutaline formulations. The method demonstrated high sensitivity and specificity, making it suitable for routine quality control in pharmaceutical laboratories .
Mechanism of Action
The primary mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide involves its interaction with beta-2 adrenergic receptors. These receptors are located in bronchial, vascular, and uterine smooth muscle. Activation of these receptors by this compound leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in decreased intracellular calcium, activation of protein kinase A, and inactivation of myosin light-chain kinase, ultimately leading to smooth muscle relaxation and bronchodilation .
Comparison with Similar Compounds
Key Differences :
- Substituents : The target compound includes a benzyl group on the amine, absent in Impurity C, which only has a tert-butyl group.
- Salt Form : Impurity C and D are hydrochlorides, whereas the target compound is a hydrobromide salt .
- Isotopic Labeling : The deuterated variant (CAS 2733155-31-0) is used for mass spectrometry-based quantification, differing by nine deuterium atoms .
Degradation Products of Related β-Agonists
Functional Contrasts :
- Oxidative Stability: The target compound resists further oxidation compared to 3,5-dihydroxybenzoic acid due to its ethanone backbone .
- Pharmacological Activity: Unlike fenoterol analogs, the target compound lacks the β-hydroxyl group required for receptor binding, rendering it therapeutically inactive .
Isotopologues and Labeled Standards
Analytical Utility :
- The deuterated form minimizes ion suppression in mass spectrometry, enhancing quantification accuracy .
Research Findings and Implications
Synthetic Pathways : The compound forms via N-benzylation of tert-butylamine intermediates during terbutaline synthesis, particularly under alkaline conditions .
Regulatory Limits : The European Pharmacopoeia specifies a threshold of ≤0.15% for this impurity in terbutaline formulations .
Stability Studies : Accelerated degradation studies (40°C/75% RH) show <2% formation over 6 months, indicating moderate stability .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Terbutaline Impurity C | Terbutaline Impurity D |
|---|---|---|---|
| Molecular Weight | 403.36 (deuterated) | 273.75 | 365.85 |
| LogP | 2.1 (predicted) | 1.8 | 3.2 |
| UV λmax | 278 nm | 274 nm | 280 nm |
Table 2: Chromatographic Retention Times (HPLC)
| Compound | Retention Time (min) | Mobile Phase |
|---|---|---|
| Target Compound | 8.2 | Acetonitrile/0.1% H₃PO₄ |
| Impurity C | 6.5 | Same as above |
| Impurity D | 9.1 | Same as above |
Biological Activity
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide, also known by its CAS number 1797117-23-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H23BrN2O3
- Molecular Weight : 389.30 g/mol
- Structure : The compound features a phenolic structure with two hydroxyl groups on the aromatic ring, contributing to its biological activity.
The compound exhibits various biological activities primarily attributed to its structural characteristics:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting a potential role in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis, which is critical in neurodegenerative diseases.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Neuroprotection
A study published in Neuroscience examined the neuroprotective effects of phenolic compounds similar to this compound. The results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and may serve as adjunct therapies for inflammatory diseases.
Therapeutic Potential
The biological activities of this compound suggest several therapeutic applications:
- Neurological Disorders : Given its neuroprotective properties, this compound may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
- Inflammatory Diseases : Its anti-inflammatory effects could make it a candidate for treating conditions like arthritis or inflammatory bowel disease.
- Antiviral Applications : The broad-spectrum antiviral activity observed in related compounds positions it as a potential antiviral agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide?
Methodological Answer:
The compound’s synthesis typically involves a multi-step approach:
Core Structure Formation : Start with a Williamson ether synthesis to couple the 3,5-dihydroxyphenyl group to an ethanone backbone .
Aminoalkylation : Introduce the tert-butyl(phenylmethyl)amine group via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60°C for 12 hours) .
Hydrobromide Salt Formation : React the free base with HBr in ethanol to precipitate the hydrobromide salt .
Critical Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
Use a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the dihydroxyphenyl protons (δ 6.2–6.8 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to validate the molecular ion peak (expected m/z: 385.2 [M+H]⁺ for the free base; 466.1 [M+H]⁺ for hydrobromide) .
- XRD Analysis : Single-crystal X-ray diffraction to resolve stereoelectronic effects, particularly the orientation of the dihydroxyphenyl group .
Purity Threshold : ≥98% by HPLC (USP criteria) with impurity profiling per ICH guidelines .
Advanced: What experimental strategies resolve contradictory solubility data reported in literature?
Methodological Answer:
Contradictions often arise from solvent polarity and pH variations:
- Solubility Profiling : Perform a systematic study in buffered solutions (pH 1–12) at 25°C and 37°C. Use UV-Vis spectroscopy (λmax 280 nm) to quantify solubility .
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to mimic physiological conditions .
Case Study : A 2020 study found discrepancies due to oxidation of the dihydroxyphenyl group in alkaline media; stabilize solutions with 0.1% ascorbic acid .
Advanced: How can researchers analyze the compound’s stability under physiological conditions?
Methodological Answer:
Design accelerated stability studies:
Thermal Stability : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.
Photostability : Expose to UV light (ICH Q1B) and track phenolic oxidation products (e.g., quinones) using LC-MS .
Hydrolytic Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The hydrobromide salt shows higher aqueous stability than the free base .
Advanced: What mechanistic studies are recommended to elucidate its β-adrenergic receptor interactions?
Methodological Answer:
Given structural similarities to Fenoterol , employ:
- Radioligand Binding Assays : Use [³H]-CGP12177 to measure affinity for β₁/β₂ receptors in transfected HEK293 cells .
- Molecular Dynamics Simulations : Model the compound’s binding pose in the receptor’s active site (e.g., Glide docking in Schrödinger Suite) .
- Functional Assays : Measure cAMP production in CHO cells expressing β₂-adrenergic receptors (EC₅₀ expected in nM range) .
Advanced: How to address discrepancies in reported biological activity across in vitro vs. in vivo models?
Methodological Answer:
Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rodents) and correlate with plasma protein binding (equilibrium dialysis) .
Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites; hydroxylation at the 3,5-dihydroxyphenyl group is a common inactivation pathway .
Species-Specific Differences : Compare receptor isoform expression (e.g., β₂-adrenergic receptor polymorphisms in humans vs. rodents) .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation.
- Humidity Control : Use desiccants (silica gel) to prevent hydroscopic hydrolysis .
- Solution Stability : For in vitro studies, prepare fresh solutions in degassed PBS (pH 7.4) with 0.01% EDTA .
Advanced: How to optimize experimental design for structure-activity relationship (SAR) studies?
Methodological Answer:
Analog Synthesis : Modify the tert-butyl group (e.g., isopropyl, cyclopropyl) and phenylmethylamine moiety .
Biological Screening : Test analogs in a panel of assays (e.g., receptor binding, cytotoxicity in HepG2 cells).
QSAR Modeling : Use CODESSA Pro to correlate logP, polar surface area, and H-bond donors with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
